molecular formula C12H8F3N B2535697 4-(3,4,5-Trifluorophenyl)aniline CAS No. 1248629-22-2

4-(3,4,5-Trifluorophenyl)aniline

Cat. No.: B2535697
CAS No.: 1248629-22-2
M. Wt: 223.198
InChI Key: IRNNBNMOQZOTFK-UHFFFAOYSA-N
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Description

4-(3,4,5-Trifluorophenyl)aniline is an organic compound with the molecular formula C12H8F3N. It is a derivative of aniline, where the phenyl ring is substituted with three fluorine atoms at the 3, 4, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3,4,5-Trifluorophenyl)aniline can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative of the trifluorophenyl group and an aniline derivative. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like acetonitrile .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trifluorophenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4,5-Trifluorophenyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trifluorophenyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4,5-Trifluorophenyl)aniline is unique due to the specific arrangement of fluorine atoms and the additional phenyl ring, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring high chemical stability and specific reactivity .

Properties

IUPAC Name

4-(3,4,5-trifluorophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-10-5-8(6-11(14)12(10)15)7-1-3-9(16)4-2-7/h1-6H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNNBNMOQZOTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)F)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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